Cas no 101408-94-0 (tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(acetyloxy)pyrrolidine-1-carboxylate is a protected pyrrolidine derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, while the acetyloxy moiety offers versatility for further functionalization. This compound serves as a key intermediate in the synthesis of complex molecules, enabling selective deprotection or modification of the pyrrolidine scaffold. Its well-defined reactivity profile makes it valuable for constructing peptidomimetics, heterocycles, and bioactive compounds. The Boc protection ensures compatibility with a range of synthetic transformations, facilitating efficient multi-step syntheses. High purity and consistent performance are critical for reproducibility in medicinal chemistry applications.
tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate structure
101408-94-0 structure
Product Name:tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate
CAS No:101408-94-0
MF:C11H19NO4
MW:229.27286362648
CID:1128934
PubChem ID:13466616
Update Time:2025-06-12

tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate
    • LogP
    • tert-Butyl 3-acetoxypyrrolidine-1-carboxylate
    • G33547
    • DB-371873
    • tert-Butyl 3-(acetyloxy)-1-pyrrolidinecarboxylate
    • AKOS015837886
    • SCHEMBL17392565
    • tert-Butyl3-acetoxypyrrolidine-1-carboxylate
    • DTXSID90906143
    • EN300-1708662
    • 101408-94-0
    • tert-butyl 3-acetyloxypyrrolidine-1-carboxylate
    • 1269448-76-1
    • Inchi: 1S/C11H19NO4/c1-8(13)15-9-5-6-12(7-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3
    • InChI Key: IISMTBJUCUOJBU-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1CN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 229.13147
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.11
  • Boiling Point: 288.6°C at 760 mmHg
  • Flash Point: 128.3°C
  • Refractive Index: 1.479
  • PSA: 55.84
  • LogP: 1.49680

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tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate (CAS No. 101408-94-0)

tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate (CAS No. 101408-94-0) is a versatile chemical intermediate widely used in pharmaceutical synthesis and organic chemistry research. This compound, characterized by its pyrrolidine backbone and tert-butyl carboxylate group, has garnered significant attention due to its role in the development of bioactive molecules. Researchers and industry professionals frequently search for terms like "tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate synthesis" or "CAS 101408-94-0 applications," reflecting its relevance in modern drug discovery and material science.

The molecular structure of tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate features a pyrrolidine ring substituted with an acetyloxy group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This unique arrangement makes it a valuable building block for peptide coupling reactions and N-heterocycle modifications. Recent trends in green chemistry have also sparked interest in optimizing its synthesis to reduce environmental impact, aligning with searches for "sustainable synthesis of pyrrolidine derivatives."

In pharmaceutical applications, tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate serves as a precursor for chiral auxiliaries and protease inhibitors. Its Boc-protected amine functionality allows for selective deprotection, enabling stepwise multi-component reactions. Queries such as "Boc-pyrrolidine derivatives in drug design" highlight its importance in medicinal chemistry. Additionally, its stability under mild conditions makes it suitable for high-throughput screening platforms, a topic frequently explored in AI-driven drug discovery discussions.

From a commercial perspective, the demand for CAS 101408-94-0 is driven by its use in custom synthesis and contract manufacturing. Suppliers often emphasize its high purity (>98%) and compatibility with microwave-assisted reactions, addressing common search terms like "buy tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate." Analytical data, including NMR and HPLC spectra, are typically provided to ensure quality control, catering to professionals seeking "characterization of pyrrolidine carboxylates."

Emerging research explores the compound’s potential in bioconjugation and polymeric materials. For instance, its acetyloxy moiety can undergo esterase-triggered release, a mechanism investigated in prodrug development. Such applications resonate with trending searches on "smart drug delivery systems" and "enzyme-responsive compounds." Furthermore, computational studies leveraging molecular docking tools have predicted its interactions with biological targets, linking it to popular topics like "in silico pharmacology."

Safety and handling guidelines for tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate emphasize standard laboratory precautions. While not classified as hazardous, proper storage at 2-8°C and avoidance of strong oxidizers are recommended. These details address frequently asked questions like "stability of Boc-protected pyrrolidines" and "safe handling of carboxylate esters," ensuring compliance with industrial hygiene standards.

In summary, tert-butyl 3-(acetyloxy)pyrrolidine-1-carboxylate (CAS No. 101408-94-0) bridges fundamental research and industrial applications. Its adaptability in organic transformations, coupled with rising interest in sustainable methodologies and precision medicine, positions it as a compound of enduring significance. Future directions may explore its utility in catalysis or bioorthogonal chemistry, further expanding its scientific footprint.

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